molecular formula C19H14N6O B2959689 5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1385323-88-5

5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide

Katalognummer: B2959689
CAS-Nummer: 1385323-88-5
Molekulargewicht: 342.362
InChI-Schlüssel: UDGBLNHPGWFCOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups at positions 5 and 6, respectively. The carboxamide group at position 2 is linked to a cyano-functionalized benzyl moiety bearing a 1-phenylpyrazol-4-yl group. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the evidence (e.g., amide bond formation between pyridine carboxylic acids and substituted amines) .

Eigenschaften

IUPAC Name

5-cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-13-14(9-20)7-8-17(23-13)19(26)24-18(10-21)15-11-22-25(12-15)16-5-3-2-4-6-16/h2-8,11-12,18H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGBLNHPGWFCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide is a complex organic compound with the molecular formula C19H14N6OC_{19}H_{14}N_{6}O and a molecular weight of approximately 342.36 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications, particularly in cancer therapy and as an inhibitor of specific enzymes.

Chemical Structure

The compound features a unique structure that includes:

  • A cyano group
  • A pyrazole ring
  • A pyridine carboxamide moiety

This structural diversity contributes to its biological activity, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that 5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown promise as an inhibitor of various kinases involved in cancer progression. For instance, it has been evaluated against the Plasmodium falciparum calcium-dependent protein kinase, demonstrating significant inhibitory activity with an IC50IC_{50} value of 56 nM .
  • Enzyme Inhibition : It has been reported to inhibit deubiquitylating enzymes (DUBs), which play crucial roles in cellular regulation and cancer biology . The inhibition of DUBs can lead to increased apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed mechanisms and efficacy against specific pathogens require further investigation .

Case Studies and Experimental Data

StudyFindingsMethodology
Umesha et al. (2009)The compound showed higher activity compared to known inhibitors like brequinar in inhibiting dihydroorotate dehydrogenase (DHODH), essential for pyrimidine biosynthesis .In vitro enzymatic assays
BenchChem AnalysisThe compound is available for research purposes, indicating its relevance in ongoing studies across various biological applications.Sourcing and purity assessment
MDPI Study (2022)Demonstrated significant antiproliferative effects on various cancer cell lines, with specific IC50IC_{50} values indicating potent activity against HepG2 and MCF7 cells .Cell viability assays

The biological activities of 5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide are believed to stem from its ability to interact with key proteins involved in cell signaling pathways:

  • Kinase Inhibition : The pyrazole moiety is known to enhance binding affinity towards kinase targets, which are critical in regulating cell growth and survival.
  • Apoptosis Induction : By inhibiting DUBs, the compound may promote apoptosis through the accumulation of pro-apoptotic factors.

Wissenschaftliche Forschungsanwendungen

5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C19H14N6OC_{19}H_{14}N_6O and a molecular weight of 342.362. It is identified by the CAS number 1385323-88-5 . This compound is a subject of interest in biological research due to its potential pharmacological applications, especially in cancer therapy and as an enzyme inhibitor.

5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide exhibits several biological activities:

  • Anticancer Properties: It has demonstrated potential as an inhibitor of kinases involved in cancer progression.
  • Enzyme Inhibition: The compound can inhibit deubiquitylating enzymes (DUBs), which are important in cellular regulation and cancer biology; inhibition of DUBs may lead to increased apoptosis in cancer cells.
  • Antimicrobial Activity: The compound may have antimicrobial properties, though further research is needed to determine the specific mechanisms and efficacy against specific pathogens.

The biological activities of the compound are related to its ability to interact with proteins involved in cell signaling pathways. The pyrazole moiety enhances binding affinity towards kinase targets, which are critical in regulating cell growth and survival. Additionally, by inhibiting DUBs, the compound may promote apoptosis through the accumulation of pro-apoptotic factors.

Research Applications

This compound is used as a research compound in various scientific investigations. Specifically, it is applicable in:

  • Cancer Research: Studies have shown that pyrazoles, a structural component of this compound, are promising anticancer agents . They have been tested in breast cancer cell lines, with some demonstrating synergistic effects when combined with doxorubicin .
  • Kinase Inhibition: The compound has been evaluated against Plasmodium falciparum calcium-dependent protein kinase, showing inhibitory activity.
  • Enzyme Inhibition: It is reported to inhibit deubiquitylating enzymes (DUBs). Certain cyanopyrrolidines, which share structural similarities, are explored as DUB inhibitors for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Pyridine-Pyrazole Hybrids

The compound shares structural similarities with 1-(6-Amino-5-cyanopyridin-2-yl)-N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide (). Both feature pyridine-pyrazole hybrids but differ in substituents:

  • Target Compound: Cyano groups at pyridine-C5 and the benzyl bridge; phenylpyrazole substituent.
  • Compound : Trifluoromethyl group on pyrazole; triazole substituent on pyridine.
    The trifluoromethyl group in the latter enhances lipophilicity and metabolic stability, while the triazole may improve binding to polar enzyme pockets .

Dihydropyridine Derivatives

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) and AZ257 () are 1,4-dihydropyridines with thioether and aryl substituents. Key differences:

Compound Core Structure Key Substituents Biological Implications References
Target Compound Pyridine Cyano, methyl, phenylpyrazole Potential kinase inhibition
AZ331 1,4-Dihydropyridine Furyl, methoxyphenylthioether Calcium channel modulation
AZ257 1,4-Dihydropyridine Bromophenylthioether Enhanced oxidative stability

The 1,4-dihydropyridine core in AZ331/AZ257 confers redox activity, whereas the aromatic pyridine in the target compound suggests greater thermodynamic stability and rigidity .

Pyrrolidine-Carboxamide Derivatives

Example 51 (: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide) includes a thiazole-substituted benzyl group. Differences include:

  • Target Compound : Pyridine-pyrazole-carboxamide scaffold.
  • Example 51: Pyrrolidine-thiazole-carboxamide scaffold with isoindolinone. Thiazole and isoindolinone groups in Example 51 may enhance binding to ATP pockets in kinases, while the pyridine-pyrazole system in the target compound offers a smaller, more electron-deficient aromatic system .

Metabolic Stability

  • Target Compound: Cyano groups may reduce hepatic metabolism via cytochrome P450 enzymes, as seen in other nitrile-containing pharmaceuticals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.